beta-(p-Chlorophenyl)-1-piperidineethanol

Description

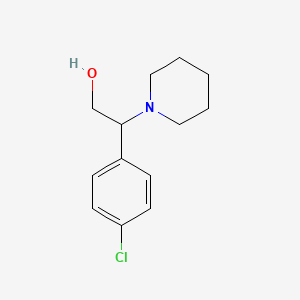

Structure

2D Structure

3D Structure

Properties

CAS No. |

7550-28-9 |

|---|---|

Molecular Formula |

C13H18ClNO |

Molecular Weight |

239.74 g/mol |

IUPAC Name |

2-(4-chlorophenyl)-2-piperidin-1-ylethanol |

InChI |

InChI=1S/C13H18ClNO/c14-12-6-4-11(5-7-12)13(10-16)15-8-2-1-3-9-15/h4-7,13,16H,1-3,8-10H2 |

InChI Key |

IGVHAXNDDSSBHC-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C(CO)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Derivatization Strategies

Enantioselective Synthesis of Piperidine-Ethanol Derivatives

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the enantioselective synthesis of piperidine-ethanol derivatives is of paramount importance. Methodologies to achieve this can be broadly categorized into chiral pool synthesis, asymmetric catalysis, and the resolution of racemic mixtures.

Chiral Pool Approaches

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. For piperidine (B6355638) derivatives, amino acids such as pipecolic acid are valuable precursors. For instance, the homologation of N-protected (S)-pipecolic acid, involving steps like carboxyl reduction and oxidation, can yield an enantiopure aldehyde derivative of 2-piperidineethanol, which serves as a versatile intermediate for further synthesis. researchgate.net This strategy leverages the inherent chirality of the starting material to build more complex molecules, avoiding the need for a resolution step or an asymmetric catalyst in the initial stages. researchgate.netnih.gov The 2-piperidine ethanol (B145695) structure itself is considered a valuable and versatile building block for diversity-oriented synthesis, allowing for the creation of libraries of new polycyclic nitrogen-containing compounds. researchgate.net

Asymmetric Catalysis in Piperidine Ring Formation

Asymmetric catalysis is a powerful tool for establishing stereocenters with high fidelity. Various catalytic systems have been developed for the enantioselective synthesis of the piperidine core.

A notable method involves the rhodium-catalyzed asymmetric reductive Heck reaction. This process can convert substrates like pyridine (B92270) and arylboronic acids into 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. mdpi.comnih.gov These intermediates are then reduced to the corresponding enantioenriched piperidines. mdpi.comnih.gov Other approaches include the asymmetric reduction of ketone precursors using catalysts like β-cyclodextrin or oxazaborolidines to generate chiral alcohols, which are key intermediates in the synthesis of substituted piperidines. frontiersin.org Furthermore, palladium-catalyzed enantioselective reactions, such as 6-exo aza-Heck cyclizations, have been successfully employed to construct the chiral piperidine ring system. ajchem-a.comnih.gov

| Catalytic System | Reaction Type | Substrate Example | Key Outcome | Reference |

|---|---|---|---|---|

| Rhodium (Rh) Complex | Asymmetric Reductive Heck | Pyridine & Arylboronic Acid | High yield and enantioselectivity for 3-substituted piperidines. | mdpi.comnih.gov |

| β-Cyclodextrin/Oxazaborolidine | Asymmetric Ketone Reduction | α-Azido Aryl Ketones | Forms chiral alcohol intermediates for piperidine synthesis. | frontiersin.org |

| Palladium (Pd) with Chiral Ligand | Enantioselective 6-exo aza-Heck Cyclization | Alkene-bearing Amides | Forms chiral piperidines with high selectivity. | ajchem-a.comnih.gov |

| Cobalt (Co) with Pybox Ligand | Asymmetric Ring-Opening | 2,5-Dihydrofurans | Generates acyclic precursors for heterocycle synthesis. | ajchem-a.com |

Resolution Techniques for Racemic Mixtures

When a stereoselective synthesis is not employed, the resulting racemic mixture must be separated into its constituent enantiomers. This separation, known as resolution, is a common and practical strategy, especially given the low cost of racemic 2-piperidineethanol. researchgate.net

Classical resolution involves the formation of diastereomeric salts by reacting the racemic amine with a chiral acid. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. A specific example is the resolution of 2-piperidin-2-yl-ethanol using (S)-(+)-camphorsulfonic acid. researchgate.net Another effective resolving agent is N-acetyl-L-Leucine, which can precipitate one diastereomeric salt from a solution, yielding the desired enantiomer with high purity after liberation of the free base. researchgate.net Enzymatic kinetic resolution offers an alternative, where an enzyme selectively acylates one enantiomer of the alcohol, allowing for the easy separation of the acylated product from the unreacted enantiomer. researchgate.net Novel methods using PEGylated resolving agents that induce a temperature-assisted phase transition have also been developed for the efficient separation of racemic amines. mdpi.com

| Resolving Agent/Method | Principle | Reported Purity (ee) | Reference |

|---|---|---|---|

| N-acetyl-L-Leucine | Diastereomeric Salt Crystallization | 97.7% ee | researchgate.net |

| (S)-(+)-Camphorsulfonic acid | Diastereomeric Salt Crystallization | Not specified, but effective | researchgate.net |

| Enzymatic Kinetic Resolution | Selective Enzymatic Acylation | Method demonstrated | researchgate.net |

| Chiral High-Performance Liquid Chromatography (HPLC) | Differential Interaction with Chiral Stationary Phase | >98% ee |

Functionalization of the Beta-(p-Chlorophenyl)-1-piperidineethanol Scaffold

Once the core scaffold is obtained, further structural diversity can be achieved through functionalization at two key positions: the piperidine nitrogen atom and the p-chlorophenyl moiety.

Substituent Effects on the p-Chlorophenyl Moiety

The p-chlorophenyl group is another key site for modification. The nature of the substituent on this aromatic ring can profoundly influence the molecule's chemical reactivity and biological activity. Structure-activity relationship (SAR) studies have shown that the electronic properties of this ring are critical. nih.gov

For example, in the synthesis of certain piperidines via reductive hydroamination, strong electron-releasing groups (like a methoxy (B1213986) group, -OMe) on the aryl ring can lead to undesired hydrolysis products instead of the target piperidine. Conversely, a strong electron-withdrawing group (like a nitro group, -NO2) can completely halt the reaction. This demonstrates the delicate electronic balance required for certain synthetic transformations. In the context of biological activity, research on related N-arylpiperazine compounds has shown that lipophilic, electron-withdrawing substituents on the phenyl ring can enhance antimycobacterial activity. mdpi.com Generally, for related heterocyclic structures, apolar substituents on the phenyl ring tend to result in higher biological potency compared to more polar groups. frontiersin.org The chlorine atom itself is an electron-withdrawing, lipophilic substituent that plays a defining role in the parent compound's properties.

Chemical Transformations of the Ethanol Side Chain

The hydroxyl group of the ethanol side chain in this compound serves as a versatile functional handle for a variety of chemical transformations. These modifications are pivotal for exploring the structure-activity relationships of this class of compounds. Key derivatization strategies focus on esterification, etherification, and oxidation of the secondary alcohol.

Esterification

The secondary alcohol of this compound can be readily converted to a wide range of ester derivatives. This transformation is typically achieved through reaction with acylating agents such as acid chlorides or acid anhydrides in the presence of a suitable base to neutralize the hydrogen chloride or carboxylic acid byproduct.

A general approach involves the reaction of this compound with an acid chloride in an inert solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), often with a tertiary amine base such as triethylamine (B128534) or pyridine. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl oxygen attacks the electrophilic carbonyl carbon of the acid chloride.

Alternatively, acid anhydrides can be employed as the acylating agent. This reaction is often catalyzed by a base, which can also serve as a scavenger for the carboxylic acid formed during the reaction. For instance, the reaction with acetic anhydride (B1165640) in the presence of pyridine yields the corresponding acetate (B1210297) ester. libretexts.orglibretexts.org The mechanism involves the nucleophilic attack of the alcohol on one of the carbonyl carbons of the anhydride. libretexts.org

The table below summarizes representative esterification reactions that can be applied to this compound, based on established synthetic methodologies.

| Acylating Agent | Reagents and Conditions | Product |

|---|---|---|

| Acetyl Chloride | Triethylamine, Dichloromethane, 0 °C to rt | 2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl acetate |

| Benzoyl Chloride | Pyridine, Tetrahydrofuran, 0 °C to rt | 2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl benzoate |

| Acetic Anhydride | Pyridine, rt | 2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl acetate |

| Propionic Anhydride | 4-Dimethylaminopyridine (cat.), Dichloromethane, rt | 2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl propanoate |

Etherification

The synthesis of ether derivatives from the ethanol side chain can be accomplished through methods such as the Williamson ether synthesis. masterorganicchemistry.comyoutube.comkhanacademy.orgyoutube.comchadsprep.com This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile in a substitution reaction with an alkyl halide.

The first step is the formation of the alkoxide by treating this compound with a strong base, such as sodium hydride (NaH), in an aprotic solvent like THF or dimethylformamide (DMF). youtube.com The resulting alkoxide is a potent nucleophile that can then react with a primary or secondary alkyl halide (e.g., methyl iodide, ethyl bromide) in an S(_N)2 reaction to form the corresponding ether. masterorganicchemistry.com

The choice of the alkylating agent and reaction conditions is crucial to avoid competing elimination reactions, especially when using secondary alkyl halides. masterorganicchemistry.com

The following table outlines potential etherification reactions for this compound.

| Alkylating Agent | Reagents and Conditions | Product |

|---|---|---|

| Methyl Iodide | 1. NaH, THF, 0 °C; 2. CH₃I, rt | 1-(1-(4-chlorophenyl)-2-methoxyethyl)piperidine |

| Ethyl Bromide | 1. NaH, DMF, 0 °C; 2. CH₃CH₂Br, rt | 1-(1-(4-chlorophenyl)-2-ethoxyethyl)piperidine |

| Benzyl Bromide | 1. KH, THF, 0 °C; 2. BnBr, rt | 1-(2-(benzyloxy)-1-(4-chlorophenyl)ethyl)piperidine |

Oxidation

Oxidation of the secondary alcohol in this compound provides access to the corresponding ketone, 1-(4-chlorophenyl)-2-(piperidin-1-yl)ethan-1-one. This transformation can be achieved using a variety of modern, mild oxidizing agents to avoid over-oxidation or side reactions.

Commonly employed methods include the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (typically -78 °C), followed by the addition of a hindered base like triethylamine. wikipedia.orgorganic-chemistry.orgbyjus.comalfa-chemistry.com This method is known for its high yields and tolerance of many functional groups. wikipedia.org

The Dess-Martin periodinane oxidation is another efficient method that employs a hypervalent iodine reagent (DMP) in a chlorinated solvent such as dichloromethane at room temperature. wikipedia.orgwikipedia.orgscribd.comorganic-chemistry.orgorganic-chemistry.org This reaction is also known for its mild conditions, rapid reaction times, and high yields. wikipedia.org

The table below details common oxidation reactions applicable to this compound.

| Oxidation Method | Reagents and Conditions | Product |

|---|---|---|

| Swern Oxidation | 1. (COCl)₂, DMSO, DCM, -78 °C; 2. Substrate, -78 °C; 3. Et₃N | 1-(4-chlorophenyl)-2-(piperidin-1-yl)ethan-1-one |

| Dess-Martin Oxidation | Dess-Martin Periodinane, DCM, rt | 1-(4-chlorophenyl)-2-(piperidin-1-yl)ethan-1-one |

| Parikh-Doering Oxidation | SO₃·pyridine complex, DMSO, Et₃N, DCM, 0 °C to rt | 1-(4-chlorophenyl)-2-(piperidin-1-yl)ethan-1-one |

Pharmacological Characterization and Receptor Interactions

Evaluation of Serotonin (5-HT) Receptor Affinity and Efficacy

In addition to its primary action on NMDA receptors, the pharmacological profile of piperidine-containing compounds often includes interactions with other receptor systems, notably the serotonin (5-HT) system.

The 5-HT4 receptor is a G-protein coupled receptor involved in various physiological processes, including gastrointestinal motility and cognitive function. researchgate.netnih.gov While the primary target of the beta-(p-Chlorophenyl)-1-piperidineethanol class is the NMDA receptor, some derivatives of piperidine (B6355638) have been shown to possess affinity for serotonin receptors. mdpi.comnih.gov

The specific agonist or antagonist profile of this compound at 5-HT4 receptors requires further detailed investigation. However, the broader class of piperidine derivatives has yielded compounds with varying activities at 5-HT4 receptors, from partial agonism to antagonism. researchgate.net The development of ligands targeting 5-HT4 receptors is an active area of research for cognitive disorders and gastrointestinal issues. nih.gov It is noted that some GluN2B antagonists like ifenprodil (B1662929) have been reported to interact with various serotonergic receptors, though these are often considered off-target effects relative to their potent NMDA receptor activity. nih.gov

Preclinical Biological Activity Assessments

Neuroprotective Efficacy in In Vitro and In Vivo Models

The potential for a compound to protect neurons from damage is a critical area of research, particularly for conditions involving neuronal cell death.

Reduction of Neuronal Loss in Ischemic Conditions

Currently, there is a lack of specific published research detailing the effects of beta-(p-Chlorophenyl)-1-piperidineethanol on reducing neuronal loss in ischemic models. However, related research into other compounds provides context for this area of study. For instance, synthetic inhibitors of the p53 protein have been shown to protect neurons from death induced by ischemic insults. nih.gov These inhibitors demonstrated efficacy in preclinical models of stroke, suggesting that targeting specific cellular pathways can reduce brain damage. nih.gov Further investigation is required to determine if this compound possesses similar neuroprotective properties in the context of ischemia.

Protection Against Excitotoxicity-Induced Damage

Excitotoxicity, a pathological process where nerve cells are damaged or killed by excessive stimulation by neurotransmitters, is a key factor in many neurological disorders. Research has shown that certain synthetic compounds can protect neurons against excitotoxic insults. nih.gov For example, a synthetic p53 inhibitor was found to protect neurons from death induced by glutamate, a primary excitotoxic neurotransmitter. nih.gov In separate studies, α2-adrenoceptor agonists like clonidine (B47849) and dexmedetomidine (B676) have demonstrated concentration-dependent reductions in excitotoxic lesions in both cortical and white matter. nih.gov While these findings are promising for the general strategy of targeting excitotoxicity, specific studies on this compound's ability to mitigate excitotoxicity-induced damage have not yet been reported in the available scientific literature.

Antimicrobial Spectrum and Potency

The rise of antimicrobial resistance necessitates the search for new compounds with efficacy against pathogenic microorganisms.

In Vitro Antibacterial Activity Against Pathogenic Strains

While direct studies on the antibacterial properties of this compound are not available, research into structurally related compounds and plant extracts containing piperidine (B6355638) moieties provides some insight. For example, extracts from Piper betle (betel leaf), which contain various compounds including piperidine, have demonstrated broad-spectrum antibacterial activity. plos.orgnih.gov These extracts have shown efficacy against both Gram-positive and Gram-negative bacteria, including multi-drug resistant strains like MRSA and VRE. plos.org The ethanol (B145695) extracts of Piper betle were generally found to be more potent than methanol (B129727) or supercritical CO2 extracts. plos.org One of the active compounds, piperidine, has shown bactericidal activity against various Vibrio species. mdpi.com

Table 1: In Vitro Antibacterial Activity of Piper betle Extracts

| Bacterial Type | Pathogenic Strains | Activity Noted |

|---|---|---|

| Gram-Positive | Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococcus (VRE) | Bactericidal activity observed with various extracts. plos.org |

| Gram-Negative | Extended-spectrum β-lactamase (ESβL)-producing Enterobacteriaceae, Carbapenem-resistant Enterobacteriaceae, Metallo-β-lactamase (MβL)-producing Pseudomonas aeruginosa and Acinetobacter baumannii | Bactericidal activity observed with various extracts. plos.org |

| Other | Vibrio species | Piperidine, a component, showed bactericidal effects. mdpi.com |

This table is based on the activity of extracts from a plant known to contain piperidine compounds and does not represent direct testing of this compound.

In Vitro Antifungal Activity Against Pathogenic Fungi

There is no specific data on the antifungal activity of this compound. However, the broader family of compounds from which it may be derived offers some context. Extracts of Piper betle, known to contain various bioactive molecules, have shown significant antifungal properties. jbiopestic.comnih.gov Specifically, hydroxychavicol, a compound isolated from P. betle leaves, has demonstrated inhibitory effects against a range of clinically significant fungi, including yeasts, Aspergillus species, and dermatophytes. nih.gov The antifungal activity of these extracts is attributed to their ability to disrupt fungal cell membranes. nih.gov Ethyl acetate (B1210297) extracts of P. betle have been noted as being particularly effective against Candida albicans. nih.gov

Table 2: In Vitro Antifungal Activity of Compounds from Piper betle

| Fungal Group | Pathogenic Species | Active Component/Extract |

|---|---|---|

| Yeasts | Candida albicans | Hydroxychavicol, Ethyl acetate extract nih.govnih.gov |

| Molds | Aspergillus species | Hydroxychavicol nih.gov |

| Dermatophytes | Various | Hydroxychavicol nih.gov |

This table reflects the activity of compounds and extracts from Piper betle and is not based on direct studies of this compound.

Anti-Inflammatory and Immunomodulatory Effects

The modulation of the inflammatory response is a key target for many therapeutic agents. While specific research into the anti-inflammatory and immunomodulatory effects of this compound is not present in the available literature, studies on related chemical structures offer some preliminary insights. For example, the methanolic extract of Piper betle leaves, a plant containing various phenolic and flavonoid compounds, has demonstrated significant dose-dependent anti-inflammatory activity in models of carrageenan-induced paw edema. nih.gov Other synthetic molecules, such as paeonol (B1678282) derivatives that incorporate aryl urea (B33335) structures, have shown anti-inflammatory effects by inhibiting the TLR4/MyD88 signaling pathway. nih.gov These findings highlight the potential for compounds with similar structural motifs to influence inflammatory processes, though direct experimental evidence for this compound is required.

Antiproliferative Activity in Specific Cellular Contexts

Following a comprehensive review of publicly available scientific literature, no specific research findings or data on the antiproliferative activity of the compound this compound in any specific cellular contexts were identified.

While the broader class of piperidine-containing compounds has been a subject of interest in anticancer research, with various derivatives being synthesized and evaluated for their potential to inhibit cancer cell growth, specific studies detailing the cytotoxic or antiproliferative effects of this compound against named cancer cell lines are not present in the available scientific databases. nih.govresearchgate.netmdpi.comnih.govelsevierpure.comnih.govmdpi.comnih.govnih.govnih.govrsc.orgnih.govnih.govmdpi.comchemicalbook.com

Consequently, the generation of detailed research findings and data tables as requested is not possible due to the absence of primary research data on this specific chemical entity.

Structure Activity Relationship Sar and Computational Chemistry

Systematic Elucidation of Pharmacophore Requirements

A pharmacophore model for this class of compounds generally consists of a central amine, a hydroxyl group, and an aromatic ring, which are all present in beta-(p-Chlorophenyl)-1-piperidineethanol. nih.gov The spatial arrangement and electronic nature of these key features are critical for molecular recognition and biological response.

The structure of this compound contains a stereocenter at the beta-carbon, meaning it can exist as two distinct enantiomers. Stereochemistry is frequently a critical determinant of biological activity, as different enantiomers can exhibit unique pharmacological profiles. researchgate.netnih.gov The three-dimensional arrangement of atoms affects how the molecule interacts with its biological target, influences its distribution, and determines its metabolic fate. nih.gov For many chiral compounds, only one enantiomer displays the desired significant biological activity, suggesting that stereoselective uptake or binding is a key factor. nih.govnih.gov

The piperidine (B6355638) ring itself is not planar and typically adopts a chair conformation. The orientation of the substituent at the beta-position (the p-chlorophenyl-ethanol group) can be either axial or equatorial. Conformational analysis of related 2-substituted piperazines has shown a preference for the axial conformation, which can be further stabilized by intramolecular hydrogen bonds. nih.gov This conformational preference can place key functional groups, such as the basic nitrogen and other features, in a specific spatial orientation that may closely mimic an endogenous ligand or fit optimally into a receptor's binding pocket. nih.gov Molecular modeling studies on related structures confirm that specific enantiomers are often required for effective binding to receptors. nih.gov

The nature and position of substituents on the aromatic ring significantly modulate the activity of aryl-piperidine derivatives. mdpi.com In this compound, the key substituent is a chlorine atom at the para (4-position) of the phenyl ring.

The influence of such substituents is often quantified by electronic parameters like the Hammett substitution constant (σ), which measures a group's electron-withdrawing or electron-donating ability. mlsu.ac.inslideshare.net The chlorine atom is an electron-withdrawing group, which alters the electron density of the aromatic ring and can influence interactions with the biological target.

SAR studies on related phenethylamine (B48288) derivatives have demonstrated that alkyl or halogen groups at the para position of a phenyl ring often have a positive effect on binding affinity. biomolther.org In contrast, studies on other classes of compounds show that 2- and 3-substituted analogs can be more active than 4-substituted ones, highlighting that the optimal position is highly dependent on the specific target and compound series. mdpi.com

| Substituent Property | Influence on this compound | Potential SAR Implications |

| Position | The chlorine atom is at the para-position of the phenyl ring. | Studies on some compound classes show that para-substitution with halogens maintains or enhances affinity. biomolther.org However, in other series, ortho or meta positions are favored, indicating the topology of the receptor site is critical. mdpi.com |

| Electronic Effect | Chlorine is an electron-withdrawing group (positive Hammett constant, σ). | Alters the charge distribution of the phenyl ring, potentially influencing electrostatic or π-π interactions with the receptor. |

| Steric Effect | Chlorine has a moderate size (Taft's steric factor, Es). | The size of the substituent can impact how well the molecule fits into the binding pocket of a receptor. researchgate.net |

This table illustrates the general principles of substituent effects as they apply to the featured compound.

Non-covalent interactions are the primary forces driving drug-receptor binding. For this compound, both hydrophobic and hydrogen bonding interactions are crucial.

Hydrophobic Interactions: The chlorophenyl group is a significant hydrophobic moiety. Hydrophobic interactions, driven by the tendency of non-polar groups to be excluded from water, are critical for the binding of many ligands to their protein targets. researchgate.net These interactions often involve the insertion of the hydrophobic part of a molecule into a corresponding non-polar pocket in the receptor. researchgate.net The stability of this interaction is significant, often contributing favorably to the free energy of binding. nih.gov

Hydrogen Bonding: The molecule possesses two key hydrogen bonding groups: the hydroxyl (-OH) group and the tertiary amine of the piperidine ring. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the nitrogen atom can act as a hydrogen bond acceptor. illinois.edu Hydrogen bonds are highly directional and play a vital role in ensuring the correct orientation of a ligand within a binding site. mdpi.com The conformational energy landscape of molecules with both hydroxyl and amine functionalities is often determined by the relative strengths of these hydrogen bonds. illinois.edu The presence of water can influence the strength of these interactions. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational methodology that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. spu.edu.syfrontiersin.org This approach quantifies the effect of various physicochemical properties on a molecule's activity. spu.edu.sy

For classes of compounds like piperidine derivatives, QSAR models are developed to predict the biological activity of novel, unsynthesized analogs, thereby guiding drug design efforts. researchgate.netnih.gov The process begins with a "training set" of compounds with known activities. nih.gov Various mathematical and statistical methods are then employed to build the model, including:

Multiple Linear Regression (MLR): This method creates a simple linear equation relating activity to one or more physicochemical descriptors. nih.gov

Artificial Neural Networks (ANN): ANNs are machine learning methods capable of modeling complex, non-linear relationships between molecular descriptors and activity. nih.gov

Support Vector Machines (SVM): SVM is another powerful machine learning technique used for creating robust classification and regression models. researchgate.netnih.gov

The predictive power of a developed QSAR model is assessed through rigorous internal and external validation procedures to ensure its reliability. nih.govresearchgate.net A robust model can then be used as a virtual screen to evaluate libraries of potential compounds. nih.gov

The foundation of any QSAR model is the calculation of molecular descriptors—numerical values that represent the physicochemical properties of the molecules. frontiersin.org For a compound like this compound, key parameters often include lipophilic, electronic, and steric properties. mlsu.ac.inslideshare.net

| Parameter Class | Specific Descriptor | Relevance to this compound |

| Lipophilic | Partition Coefficient (Log P) | Measures the overall hydrophobicity of the molecule, influencing its ability to cross cell membranes and bind to hydrophobic pockets. spu.edu.sy The chlorophenyl group significantly contributes to a higher Log P value. |

| Lipophilic | π-Substituent Constant | Quantifies the hydrophobicity contribution of a specific substituent (e.g., the -Cl on the phenyl ring) relative to hydrogen. mlsu.ac.inyoutube.com |

| Electronic | Hammett Constant (σ) | Describes the electron-donating or -withdrawing nature of the substituent on the aromatic ring, affecting electronic interactions with the target. mlsu.ac.inslideshare.net |

| Steric | Molar Refractivity (MR) | Relates to the volume of the molecule and its polarizability, providing an indication of its size and the potential for dispersion forces. frontiersin.org |

| Topological | Wiener Index, Platt Index | These are 2D descriptors derived from the molecular graph that encode information about the size, shape, and degree of branching of the molecule. frontiersin.orgresearchgate.net |

This table summarizes key physicochemical parameters used in QSAR studies and their significance for the featured compound.

By identifying which of these parameters have the most significant correlation with biological activity, a QSAR equation can be formulated. spu.edu.sy This equation not only allows for the prediction of activity for new analogs but also provides mechanistic insight into which molecular properties are most important for the desired biological effect. spu.edu.syfrontiersin.org

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational tools that simulate the binding of a small molecule (ligand) to the active site of a macromolecule (receptor), such as a protein or nucleic acid. These simulations provide insights into the binding affinity, orientation, and conformation of the ligand within the receptor's binding pocket.

Ligand-receptor interaction profiling is a critical component of molecular docking studies. It aims to identify and characterize the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. An analysis of these interactions provides a detailed picture of the molecular basis of recognition and binding.

Conformational analysis investigates the three-dimensional arrangement of atoms in a molecule and the energy associated with different arrangements. When a ligand binds to a receptor, it adopts a specific, low-energy conformation, often referred to as the bioactive conformation. Understanding this conformation is crucial for designing more potent and selective analogs.

The conformational flexibility of this compound would primarily revolve around the rotatable bonds connecting the piperidine ring, the ethanol (B145695) linker, and the p-chlorophenyl group. A detailed conformational analysis would reveal the preferred torsional angles and the energy barriers between different conformational states upon binding to a target receptor. This information is fundamental to the rational design of new molecules with improved pharmacological profiles. The absence of such studies for this compound represents a significant gap in the understanding of its potential biological activity.

Molecular and Cellular Mechanistic Investigations

Intracellular Signaling Pathway Modulation

Regulation of Extracellular Signal-Regulated Kinase (ERK1/2) Activation

Currently, there is a lack of specific scientific data detailing the direct effects of beta-(p-Chlorophenyl)-1-piperidineethanol on the activation or modulation of the Extracellular Signal-Regulated Kinase (ERK1/2) signaling pathway. Comprehensive studies investigating the phosphorylation status of ERK1/2 or its downstream targets following exposure to this compound have not been identified in the available literature.

Role in Apoptosis and Cell Cycle Modulation

Similarly, the role of this compound in the regulation of apoptosis and cell cycle progression remains uncharacterized in published scientific research. There are no available studies that have specifically examined its potential to induce programmed cell death or to cause arrest at different phases of the cell cycle in any cell line.

Enzyme Inhibition Profiles

Investigation of Cholesterol Biosynthesis Pathway Inhibition

While direct enzymatic inhibition studies on this compound are not available, research into structurally related compounds provides significant insights into its potential activity. A notable structural analog, 4-chlorophenyl-4-hydroxypiperidine (B178338) (CPHP), has been identified as a component of several antipsychotic medications that are known to inhibit the cholesterol biosynthesis pathway. scielo.br

Specifically, CPHP is recognized as a pharmacophore that contributes to the inhibition of 7-dehydrocholesterol (B119134) reductase (DHCR7). scielo.br DHCR7 is a critical enzyme that catalyzes the final step in the Kandutsch-Russell pathway of cholesterol biosynthesis, converting 7-dehydrocholesterol (7-DHC) into cholesterol. Inhibition of DHCR7 leads to an accumulation of 7-DHC. scielo.br The structural similarity between this compound and CPHP, particularly the shared p-chlorophenyl and piperidine (B6355638) moieties, suggests a potential for similar inhibitory activity against DHCR7.

| Compound/Fragment | Enzyme Target | Effect | Key Structural Feature |

|---|---|---|---|

| 4-chlorophenyl-4-hydroxypiperidine (CPHP) | 7-dehydrocholesterol reductase (DHCR7) | Inhibition, leading to elevated 7-DHC levels | 4-chlorophenyl and piperidine rings |

Other Relevant Enzyme Targets

There is currently no specific information in the scientific literature identifying other relevant enzyme targets of this compound. Broader screening against a panel of enzymes has not been reported for this compound.

Functional Electrophysiological Characterization

The functional electrophysiological properties of this compound have not been specifically documented in the available scientific literature. Studies on other piperidine derivatives have shown various effects, including actions on neuromuscular transmission and blood pressure; however, direct electrophysiological recordings to characterize the effects of this compound on ion channels or membrane potential have not been published. nih.gov

Recording of Excitatory Postsynaptic Currents (EPSCs)

There is no available research detailing the effects of this compound on excitatory postsynaptic currents.

Voltage-Dependent Channel Studies

There is no available research on the interaction of this compound with voltage-dependent channels.

Advanced Analog Design and Future Research Trajectories

Rational Design of Subunit-Selective NMDA Receptor Modulators

The N-methyl-D-aspartate (NMDA) receptor is a crucial ion channel in the brain involved in synaptic plasticity, learning, and memory. nih.gov However, its overactivation can lead to nerve cell damage in various neurological disorders. googleapis.com NMDA receptors are complex proteins made of different subunits (e.g., GluN1, GluN2A-D), and the specific combination of these subunits determines the receptor's function and location in the brain. nih.gov This diversity allows for the rational design of drugs that target only specific subtypes of NMDA receptors, potentially offering therapeutic benefits with fewer side effects. google.com

The phenylethanolamine structure, which is closely related to beta-(p-Chlorophenyl)-1-piperidineethanol, is a key feature of compounds like ifenprodil (B1662929), a known NMDA receptor antagonist that selectively targets GluN2B-containing receptors. nih.gov The design of new analogs is heavily guided by the structure-activity relationships (SAR) established from ifenprodil and similar molecules. Molecular modeling and computational chemistry play a significant role in this process, helping to predict how changes to the molecule will affect its binding to the receptor. nih.gov For instance, modifications to the aromatic ring (the p-chlorophenyl group), the piperidine (B6355638) ring, and the ethanol (B145695) linker can be systematically explored to enhance selectivity for different NMDA receptor subunits, such as the NR1A/2B subtype. nih.gov A key goal is to create compounds that can penetrate the blood-brain barrier effectively to reach their target in the central nervous system. google.com

| Modification Area | Impact on Activity/Selectivity | Example/Rationale |

| Aromatic Group | Influences binding affinity and selectivity. | Replacing the phenyl group with biphenyl (B1667301) has been shown to improve activity. The nature and position of substituents (like the chloro group) are critical for interaction with the receptor binding pocket. nih.gov |

| Piperidine Ring | Provides a key anchoring point and influences pharmacokinetics. | The basic nitrogen atom is often crucial for activity. Substitutions on the piperidine ring can fine-tune binding and properties. nih.gov |

| Ethanol Linker | Determines the spatial orientation of the aromatic and piperidine moieties. | The length and stereochemistry of the linker are vital. The hydroxyl group can form important hydrogen bonds within the receptor's binding site. nih.gov |

This rational, structure-based approach has led to the identification of highly potent and selective NMDA receptor modulators, moving from initial hits found in screening to optimized leads with significantly improved activity. nih.gov

Development of Hybrid and Multi-Target Compounds

Complex diseases, such as Alzheimer's, involve multiple pathological pathways. nih.gov This complexity has driven a shift from the traditional "one target, one drug" model to the development of Multi-Target-Directed Ligands (MTDLs). nih.govnih.gov These MTDLs are single chemical entities designed to interact with two or more biological targets simultaneously, offering a potentially more effective therapeutic strategy and reducing the risk of drug-drug interactions that can occur with combination therapies. nih.gov

The piperidine scaffold is a popular and versatile component in the design of MTDLs for neurodegenerative diseases. nih.govmdpi.com The strategy involves chemically linking the piperidine-ethanol pharmacophore, known for its NMDA receptor activity, to another pharmacophore with a different mechanism of action. For example, researchers have created hybrid compounds that combine the properties of an NMDA receptor antagonist with an acetylcholinesterase (AChE) inhibitor. nih.govnih.gov AChE inhibitors are a cornerstone of Alzheimer's treatment, and combining this activity with NMDA receptor modulation could address both symptoms and underlying disease progression.

Examples of MTDL Strategies Involving Piperidine Scaffolds:

Dual AChE and NMDA Receptor Inhibition: Fusing a piperidine-based structure with moieties known to inhibit AChE. nih.gov

Combined Monoamine Oxidase (MAO) and Cholinesterase Inhibition: Some piperidine derivatives have been investigated as dual inhibitors of cholinesterases and MAO, another important target in neurodegeneration. mdpi.com

Natural Product-Based Hybrids: Using natural alkaloids containing a piperidine ring, such as Piperine, as a starting point to synthesize MTDLs that can inhibit cholinesterases, BACE1 (beta-secretase 1), and amyloid-beta aggregation. nih.gov

The design of these hybrid molecules is a sophisticated process, often requiring the integration of pharmacophores from different known drugs or bioactive compounds into a single, coherent molecular structure.

| Hybrid Scaffold Concept | Target 1 | Target 2 (and others) | Potential Indication |

| Piperidine-Donepezil Analog | NMDA Receptor | Acetylcholinesterase (AChE) | Alzheimer's Disease nih.govnih.gov |

| Piperine-based Ligand | NMDA Receptor | BACE1, AChE, Amyloid-beta Aggregation | Alzheimer's Disease nih.gov |

| Piperidine-Propionamide | μ-Opioid Receptor | σ1 Receptor | Neuropathic Pain mdpi.com |

Exploration of Piperidine-Ethanol Derivatives in Novel Therapeutic Indications

While the primary focus for many piperidine-ethanol derivatives has been on central nervous system disorders, the versatility of the piperidine scaffold has prompted researchers to explore its potential in a wide range of other therapeutic areas. researchgate.net The favorable physicochemical properties conferred by the piperidine ring often lead to improved membrane permeability and metabolic stability, making these derivatives attractive candidates for various drug discovery programs. researchgate.net

Recent research highlights the broad pharmacological potential of this class of compounds:

Oncology: Certain piperidine derivatives have been investigated for their anticancer properties. researchgate.netijnrd.org

Pain Management: Novel piperidine derivatives have been developed as potential agents for treating neuropathic pain. mdpi.com

Infectious Diseases: The piperidine structure is found in compounds being explored for antiviral and antiprotozoal activity. mdpi.comijnrd.org

Metabolic Diseases: Some derivatives, like voglibose, are used as anti-diabetic agents. ijnrd.org

This expansion into new indications demonstrates the robustness of the piperidine-ethanol scaffold as a privileged structure in medicinal chemistry, capable of being adapted to interact with a diverse array of biological targets beyond the NMDA receptor.

Innovations in Synthetic Methodology for Analog Libraries

The exploration of new analogs and therapeutic indications is critically dependent on the ability to synthesize a wide variety of related compounds efficiently. Modern synthetic chemistry has provided powerful tools to create libraries of piperidine-ethanol derivatives for screening and optimization.

A key innovation is Diversity-Oriented Synthesis (DOS) , a strategy that aims to generate a collection of structurally diverse molecules from a simple, common starting material. researchgate.net For example, researchers have used the inexpensive and commercially available 2-piperidine ethanol to create a library of complex, enantiomerically pure nitrogen-containing compounds through a sequence of controlled chemical reactions. researchgate.net This approach allows for a broad exploration of chemical space to identify novel bioactive scaffolds.

Stereochemistry is another critical aspect, as the biological activity of chiral molecules often resides in only one of its enantiomers (mirror-image forms). Efficient methods for resolving racemic mixtures of piperidine-alcohols or for the enantioselective synthesis of these compounds are crucial. nih.gov Techniques include classical resolution using chiral acids and, more recently, enzymatic kinetic resolution, which uses enzymes to selectively react with one enantiomer, allowing for the separation of both. googleapis.comnih.gov

| Synthetic Strategy | Description | Advantages |

| Diversity-Oriented Synthesis (DOS) | Uses a common starting material (e.g., 2-piperidine ethanol) to produce a wide range of structurally different scaffolds through branching reaction pathways. researchgate.net | Rapidly generates molecular diversity for screening; enables discovery of novel structures and activities. |

| Enzymatic Kinetic Resolution | Employs enzymes (e.g., esterases) that selectively catalyze a reaction on one enantiomer of a racemic mixture, allowing for their separation. nih.gov | Provides access to enantiomerically pure compounds; often performed under mild conditions. |

| Catalytic Hydrogenation | Reduces a pyridine (B92270) ring to a piperidine ring using a metal catalyst (e.g., palladium, ruthenium). google.com | An efficient and often scalable method for the core synthesis of the piperidine ring system. |

| Modern Cyclization Reactions | Includes methods like palladium-catalyzed amination of alkenes or radical C-H amination to form the piperidine ring. mdpi.com | Allows for the construction of highly substituted and complex piperidine derivatives. |

These advanced synthetic methodologies are essential for building the diverse libraries of molecules needed to fuel the rational design and therapeutic exploration of this compound analogs.

Q & A

Q. What are the established synthesis routes for beta-(p-Chlorophenyl)-1-piperidineethanol, and how do traditional methods compare to emerging biocatalytic approaches?

- Methodological Answer : Traditional synthesis often involves multi-step organic reactions, such as nucleophilic substitution of p-chlorophenyl groups with piperidineethanol derivatives under reflux conditions using polar aprotic solvents (e.g., DMF) . Emerging biocatalytic methods employ enzymes like lipases or ketoreductases to improve stereoselectivity and reduce hazardous byproducts. For example, asymmetric reduction of ketone intermediates using NADPH-dependent reductases can achieve >90% enantiomeric excess under optimized pH (6.5–7.5) and temperature (30–37°C) conditions .

Q. Which analytical techniques are most robust for characterizing this compound, and what validation parameters are critical?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) is widely used, employing a sodium acetate/1-octanesulfonate buffer (pH 4.6) and methanol (35:65 v/v) mobile phase to resolve enantiomers and impurities . Validation requires assessing linearity (R² > 0.995), precision (%RSD < 2%), and LOD/LOQ (≤0.1 µg/mL). Complementary techniques like HRMS (Q-TOF) and ¹H/¹³C NMR (DMSO-d₆) confirm structural integrity, particularly the chlorophenyl (δ 7.3–7.5 ppm) and piperidine (δ 2.5–3.1 ppm) signals .

Q. How do structural features of this compound influence its physicochemical properties and reactivity?

- Methodological Answer : The p-chlorophenyl moiety enhances lipophilicity (logP ≈ 2.8), impacting membrane permeability, while the piperidine ring’s basicity (pKa ~ 8.5) affects solubility in acidic buffers. Steric hindrance from the ethanol group reduces nucleophilic reactivity at the piperidine nitrogen, necessitating catalysts (e.g., Pd/C) for hydrogenation or alkylation reactions .

Advanced Research Questions

Q. What strategies optimize reaction yield and enantiopurity in the synthesis of this compound derivatives?

- Methodological Answer : Yield optimization involves DOE (Design of Experiments) to test variables like solvent polarity, catalyst loading (e.g., 5–10% Pd/C), and temperature. Enantiopurity improvement requires chiral auxiliaries (e.g., (R)-BINOL) or immobilized enzymes (e.g., Candida antarctica lipase B) in biphasic systems. For example, kinetic resolution at 25°C in tert-butyl methyl ether increases ee from 75% to 98% .

Q. How can structure-activity relationship (SAR) studies elucidate the biological activity of this compound analogs?

- Methodological Answer : Systematic SAR involves synthesizing derivatives with modified substituents (e.g., fluoro, methyl groups) on the phenyl or piperidine rings. In vitro assays (e.g., receptor binding or antimicrobial MIC tests) quantify activity changes. For instance, replacing the p-chloro group with p-fluoro reduces antibacterial potency by 40%, suggesting halogen size and electronegativity critically influence target interaction .

Q. What methodologies assess the environmental impact and degradation pathways of this compound?

- Methodological Answer : Aerobic biodegradation studies in OECD 301F media monitor CO₂ evolution over 28 days, with LC-MS/MS identifying intermediates like p-chlorobenzoic acid. Ecotoxicology assays (e.g., Daphnia magna LC₅₀) evaluate acute toxicity, while QSAR models predict bioaccumulation potential (BCF > 500 suggests high risk). Photolysis under UV-Vis light (λ = 290–400 nm) reveals half-lives <24 hours in aqueous solutions, indicating sunlight-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.